molecular formula C14H17BrO4 B8155140 tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate

tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate

Cat. No.: B8155140
M. Wt: 329.19 g/mol
InChI Key: UGTAAHMNKVITEI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is a brominated aromatic ester characterized by a phenoxy backbone substituted with an acetyl group at the 2-position and a bromine atom at the 4-position. This compound is of interest in pharmaceutical and agrochemical synthesis due to its reactive bromine substituent and acetyl functionality, which enable further derivatization (e.g., cross-coupling reactions) .

Properties

IUPAC Name

tert-butyl 2-(2-acetyl-4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-9(16)11-7-10(15)5-6-12(11)18-8-13(17)19-14(2,3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTAAHMNKVITEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate typically involves the esterification of 2-(2-acetyl-4-bromophenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenoxyacetic acid derivatives. It may also be used in the development of biochemical assays.

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural similarities with tert-butyl 2-(2-acetyl-4-bromophenoxy)acetate, differing primarily in substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 2-(3-formylphenoxy)acetate 3-formyl group, no bromine C₁₃H₁₆O₄ 236.26 Reactive formyl group; moderate acute toxicity (H302, H315, H319)
tert-Butyl 2-(4-aminophenoxy)acetate 4-amino group, no bromine/acetyl C₁₂H₁₇NO₃ 223.27 Amino group enables conjugation; no acute toxicity data reported
tert-Butyl 2-(6-{2-[...]pyrrol-1-yl}ethyl)-acetate Complex pyrrole substituent C₃₄H₃₈FN₂O₄ 590.68 Fluorophenyl and carbamoyl groups; potential pharmacological activity

Key Observations :

  • Electrophilic Reactivity: The bromine atom in this compound facilitates nucleophilic aromatic substitution, unlike the formyl or amino analogues, which prioritize electrophilic or nucleophilic reactivity, respectively.
Functional Comparisons
  • Safety Profiles: tert-Butyl 2-(3-formylphenoxy)acetate exhibits acute toxicity (H302: harmful if swallowed) and irritancy (H315, H319), likely due to the reactive formyl group .
  • Synthetic Utility :

    • Brominated derivatives are pivotal in Suzuki-Miyaura couplings, whereas formyl-substituted analogues serve as intermediates for Schiff base formation .
    • The acetyl group in the target compound could act as a directing group in electrophilic substitutions or a ketone precursor for reductions.
Crystallographic and Spectroscopic Data
  • Crystal Packing: Analogues like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibit intermolecular hydrogen bonding (C–H···O/N) and π-π stacking, which stabilize their solid-state structures . The bromine atom in the target compound may enhance halogen bonding, influencing crystallization behavior.
  • Spectroscopic Characterization : NMR and UV-Vis data for similar compounds (e.g., Zygocaperoside) highlight the utility of ¹H/¹³C NMR in elucidating substituent effects, though bromine’s quadrupolar moment could complicate NMR analysis for the target compound .

Recommendations for Future Research :

  • Conduct detailed toxicity assays (e.g., Ames test for mutagenicity).
  • Explore catalytic applications (e.g., palladium-mediated cross-couplings).
  • Compare metabolic stability with amino- or formyl-substituted analogues.

Biological Activity

tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a bromophenoxy moiety and an acetyl group, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is essential for exploring its applications in drug development and biochemical research.

The synthesis of this compound typically involves the esterification of 2-(2-acetyl-4-bromophenoxy)acetic acid with tert-butyl alcohol, often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing in organic solvents such as dichloromethane or toluene, which facilitate the formation of the ester bond.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the acetyl group play crucial roles in modulating these interactions, potentially influencing various biochemical pathways. The compound may undergo metabolic transformations that enhance its efficacy as a therapeutic agent.

Biological Activity and Applications

Research indicates that this compound can be utilized in several biological contexts:

  • Enzyme Interactions : This compound has been shown to affect enzyme activities, particularly those involved in metabolic pathways related to phenoxyacetic acid derivatives. It may serve as a substrate or inhibitor, providing insights into enzyme kinetics and mechanisms.
  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values indicating potent activity against leukemia and solid tumors .

Case Studies

A series of experiments have been conducted to evaluate the biological activity of related compounds:

  • Antiproliferative Studies : In a study comparing several bromophenoxy derivatives, compounds exhibiting structural similarities to this compound showed IC50 values ranging from 0.56 µM to 1.6 µM against various cancer cell lines, indicating a promising therapeutic potential .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds can interact with tubulin, inhibiting polymerization and inducing apoptosis in cancer cells. This mechanism was validated through flow cytometry analyses, which showed increased nuclear condensation in treated cells.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
tert-Butyl 2-(4-bromophenoxy)acetateLacks acetyl groupModerate enzyme inhibition
tert-Butyl 2-(2-bromophenoxy)acetateLacks acetyl groupLower antiproliferative activity
tert-Butyl 2-(2-acetylphenoxy)acetateLacks bromine substituentAnticancer activity observed

This table illustrates how the presence of both the bromine atom and the acetyl group in this compound enhances its biological activity compared to other derivatives.

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